molecular formula C6H6BrNO2S B140760 Ethyl 4-bromothiazole-5-carboxylate CAS No. 152300-60-2

Ethyl 4-bromothiazole-5-carboxylate

Cat. No. B140760
M. Wt: 236.09 g/mol
InChI Key: BPHMYUZUYGXGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromothiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The ethyl ester group at the 5-position and the bromine atom at the 4-position on the thiazole ring are indicative of the compound's potential for further chemical modification and its utility in various chemical reactions.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions, showcasing the versatility of thiazole compounds in organic synthesis . Another study reported the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, which could suggest a potential route for the synthesis of ethyl 4-bromothiazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT), and the results were in good agreement with experimental data . Such studies provide insights into the electronic structure and potential reactive sites of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions. The photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene derivatives led to the formation of ethyl 3-phenylisothiazole-4-carboxylate, indicating that halothiazoles can undergo photoarylation and photoisomerization . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a related compound, was achieved using a directing group, demonstrating the potential for functionalization at specific positions on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, revealing their potential as singlet-oxygen sensitizers due to their fluorescence characteristics . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, which is crucial for understanding the three-dimensional arrangement and potential intermolecular interactions .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 4-bromothiazole-5-carboxylate plays a vital role in chemical synthesis and transformations. An example is its use in synthesizing 2-bromo-thiazole-4-carboxylic acid. The process involves a reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate, followed by diazotization and saponification to yield 2-bromo-thiazole-4-carboxylic acid. This process is significant for its structural and purity confirmation through various techniques like melting point measurement, IR, MS(ESI), and 1H-NMR (Zhou Zhuo-qiang, 2009).

Pharmacological Research

Ethyl 4-bromothiazole-5-carboxylate contributes to pharmacological research, specifically in the development of potential schistosomicidal agents. It has been utilized in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, showing the diverse applications of this compound in developing new therapeutic agents (El-kerdawy et al., 1989).

Photophysical and Photochemical Properties

The compound's photophysical properties are explored through studies like the tandem photoarylation-photoisomerization of halothiazoles. These studies reveal insights into the photophysical characteristics and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates, contributing significantly to photochemical research (Amati et al., 2010).

Safety And Hazards

Ethyl 4-bromothiazole-5-carboxylate is considered hazardous. It may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and ensuring adequate ventilation .

Future Directions

Ethyl 4-bromothiazole-5-carboxylate is a valuable intermediate in organic synthesis and is often used in the pharmaceutical and agricultural sectors to synthesize new drugs and pesticides . Its future directions are likely to involve its use in the synthesis of novel compounds with potential biological activities.

properties

IUPAC Name

ethyl 4-bromo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHMYUZUYGXGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597418
Record name Ethyl 4-bromo-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-thiazolecarboxylic acid ethyl ester

CAS RN

152300-60-2
Record name Ethyl 4-bromo-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-thiazole-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-mercaptoacetate is reacted with dimethyl N-cyanodithioimino-carbonate under the action of N-ethyldiisopropylamine in dimethylformamide to give ethyl 4-amino-2-methylthiothiazole-5-carboxylate, according to the method of Gompper, et al., Tet. Letters, 1885 (1966). Selective desulfurization is accomplished by the procedure of Baldwin and Ponticello, J. Med. Chem., 23(1), 65 (1980) by stirring at ambient temperature with zinc dust in 3N hydrochloric acid. The resultant ethyl 4-aminothiazole-5-carboxylate is nitrosated by the slow addition of sodium nitrite to a solution in 48% hydrobromic acid containing copper (I) bromide to give ethyl 4-bromothiazole-5-carboxylate. Heating an ethanolic solution of the bromide with the compound resulting from Example 21A and N-ethyldiisopropylamine in a sealed tube by the procedure described in Example 11B gives the fully protected product. This compound is deprotected by the procedure described in Example 11C and hydrolyzed by the procedure described in Example 12 to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromothiazole-5-carboxylate
Reactant of Route 2
Ethyl 4-bromothiazole-5-carboxylate
Reactant of Route 3
Ethyl 4-bromothiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromothiazole-5-carboxylate
Reactant of Route 5
Ethyl 4-bromothiazole-5-carboxylate
Reactant of Route 6
Ethyl 4-bromothiazole-5-carboxylate

Citations

For This Compound
1
Citations
V Bacauanu - 2021 - search.proquest.com
… 98 N CF2H SOO Me ethyl 4-(difluoromethyl)thiazole-5-carboxylate (54) Prepared following general procedure B in a 20 mL vial, using ethyl 4- bromothiazole-5-carboxylate (118 mg, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.